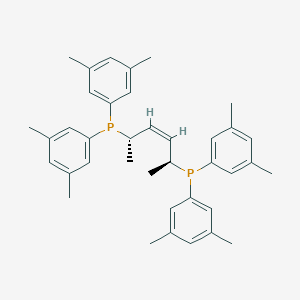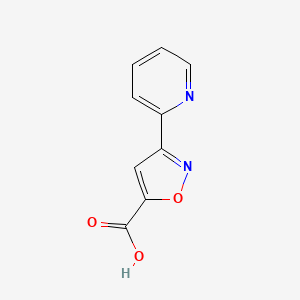
(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a piperidine ring, benzyl group, and bis((4-methylbenzoyl)oxy) succinate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides and suitable bases.
Formation of the Bis((4-methylbenzoyl)oxy) Succinate Moiety: This involves esterification reactions using 4-methylbenzoic acid derivatives and succinic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Applications De Recherche Scientifique
(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Lacks the bis((4-methylbenzoyl)oxy) succinate moiety.
(4R)-1-Benzylpiperidin-3-amine: Lacks the dimethyl and bis((4-methylbenzoyl)oxy) succinate groups.
N-Benzylpiperidine: Lacks the dimethyl and bis((4-methylbenzoyl)oxy) succinate groups.
Uniqueness
The presence of the bis((4-methylbenzoyl)oxy) succinate moiety in (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.
Propriétés
Formule moléculaire |
C48H62N4O8 |
|---|---|
Poids moléculaire |
823.0 g/mol |
Nom IUPAC |
(4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.2C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;2*1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2*3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;2*12-,14?/m111/s1 |
Clé InChI |
WGDVABTUJQIMJG-UUZHLDPVSA-N |
SMILES isomérique |
C[C@@H]1CCN(CC1NC)CC2=CC=CC=C2.C[C@@H]1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
SMILES canonique |
CC1CCN(CC1NC)CC2=CC=CC=C2.CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12826782.png)


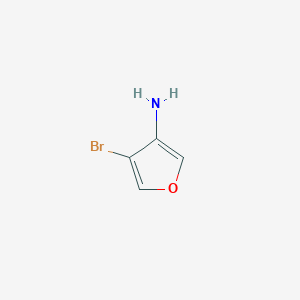
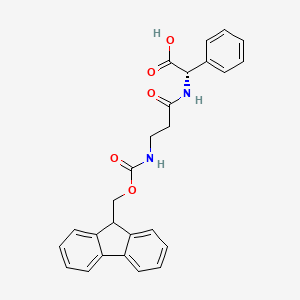
![[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12826805.png)
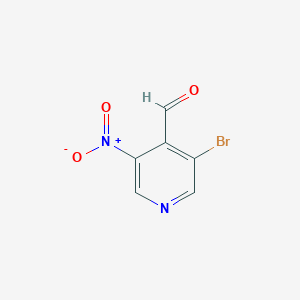
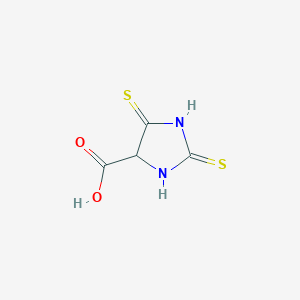

![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)
